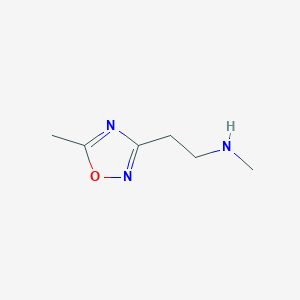![molecular formula C24H24Cl3N5OS B12151730 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12151730.png)
2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a cyclohexyl group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and cyclohexyl groups, and the final coupling with the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The chlorophenyl groups can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its diverse reactivity makes it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexyl group but differs in its overall structure and applications.
Other triazole derivatives: Compounds with similar triazole rings but different substituents can be compared to highlight the unique properties of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H24Cl3N5OS |
|---|---|
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H24Cl3N5OS/c1-15(20-12-11-18(26)13-21(20)27)28-29-22(33)14-34-24-31-30-23(16-7-9-17(25)10-8-16)32(24)19-5-3-2-4-6-19/h7-13,19H,2-6,14H2,1H3,(H,29,33)/b28-15+ |
InChI-Schlüssel |
XSOGPIQAIBGDOG-RWPZCVJISA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)/C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12151647.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151653.png)
![(5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12151659.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-ethylphenyl)acetamide](/img/structure/B12151662.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12151668.png)
![2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide](/img/structure/B12151673.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B12151676.png)
![N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151690.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12151691.png)

![2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12151704.png)

![4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12151715.png)
